molecular formula C17H22N4O4 B2769642 3-(2-(azepan-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941984-24-3

3-(2-(azepan-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2769642
CAS RN: 941984-24-3
M. Wt: 346.387
InChI Key: MCNJWVVQXDUFBV-UHFFFAOYSA-N
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Description

The compound “3-(2-(azepan-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound . Heterocyclic compounds are widely used in the development of new drugs due to their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of such compounds can be established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and can involve various steps. For instance, the synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For instance, the yield, melting point, and IR spectrum can be determined .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is a promising target for cancer therapy. F2094-0377, along with its derivatives, has been designed and synthesized as novel CDK2 inhibitors . These compounds effectively inhibit the growth of tumor cells, particularly MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Notably, compound 14 demonstrated potent dual activity against both cell lines and CDK2, making it a candidate for further investigation .

Antitumor Activity

F2094-0377 exhibits significant cytotoxic effects against various cancer cell lines. It surpasses sorafenib (a known anticancer drug) in terms of potency against MCF-7, HCT-116, and HepG-2 cells. The IC50 values for F2094-0377 range from 45 to 90 nM, depending on the cell line .

Cell Cycle Alteration and Apoptosis Induction

In addition to its antiproliferative effects, F2094-0377 induces alterations in cell cycle progression and promotes apoptosis within HCT cells. These mechanisms contribute to its potential as an antitumor agent .

Enzymatic Inhibition of CDK2/Cyclin A2

F2094-0377 inhibits CDK2 in complex with cyclin A2. The most potent anti-proliferative compounds (including F2094-0377) exhibit IC50 values in the low micromolar range (e.g., 0.057 ± 0.003 μM for compound 14). This enzymatic inhibition further supports its therapeutic relevance .

Drug Development and Optimization

F2094-0377 serves as a valuable scaffold for medicinal chemists. By modifying its structure, researchers can create analogs with improved properties, selectivity, and pharmacokinetics. These efforts contribute to drug discovery and optimization.

Future Directions

The future directions in the research of such compounds could involve the development of new drugs. Heterocyclic compounds are known to give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-19-15-14(12(25-2)7-8-18-15)16(23)21(17(19)24)11-13(22)20-9-5-3-4-6-10-20/h7-8H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNJWVVQXDUFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)N3CCCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(azepan-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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